molecular formula C7H18ClNO B8246034 (R)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride

(R)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride

Cat. No.: B8246034
M. Wt: 167.68 g/mol
InChI Key: AZYSGWXZUWHXIW-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-4,4-dimethylpentan-1-ol hydrochloride is an organic compound with the molecular formula C7H17NO·HCl. It is a chiral amino alcohol, often used in various chemical and pharmaceutical applications due to its unique structural properties. The compound is typically found as a white crystalline powder and is soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-4,4-dimethylpentan-1-ol hydrochloride can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the desired stereochemistry. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-4,4-dimethylpentan-1-ol hydrochloride often involves large-scale batch reactions. The process includes the use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-4,4-dimethylpentan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-Amino-4,4-dimethylpentan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which ®-2-Amino-4,4-dimethylpentan-1-ol hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a ligand, binding to receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.

    2-Amino-2-methyl-1-propanol: A structurally similar compound with a different carbon backbone.

    2-Amino-1-butanol: Another amino alcohol with a simpler structure.

Uniqueness

®-2-Amino-4,4-dimethylpentan-1-ol hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2R)-2-amino-4,4-dimethylpentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO.ClH/c1-7(2,3)4-6(8)5-9;/h6,9H,4-5,8H2,1-3H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYSGWXZUWHXIW-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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